molecular formula C16H12O7 B191873 Azaleatin CAS No. 529-51-1

Azaleatin

Cat. No.: B191873
CAS No.: 529-51-1
M. Wt: 316.26 g/mol
InChI Key: RJBAXROZAXAEEM-UHFFFAOYSA-N
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Description

Azaleatin is a chemical compound classified as an O-methylated flavonol, a type of flavonoid. It was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other species, including Plumbago capensis, Ceratostigma willmottiana, and Carya pecan . This compound is known for its distinctive structure, which includes multiple hydroxyl groups and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaleatin can be synthesized using methoxymethyl (MOM) protecting groups. The synthesis involves the methylation of quercetin, a naturally occurring flavonoid, using methoxymethyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 45°C and a neutral to slightly basic pH.

Industrial Production Methods

Industrial production of this compound involves the extraction of quercetin from plant sources, followed by its methylation using chemical reagents. The process is optimized to ensure high yield and purity of the final product. The use of biocatalysts, such as flavonoid-O-methyltransferases, has also been explored to enhance the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

Azaleatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydroflavonols, and substituted flavonols.

Scientific Research Applications

Comparison with Similar Compounds

Azaleatin is compared with other similar flavonoids, such as:

This compound’s unique structure, with its specific arrangement of hydroxyl and methoxy groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBAXROZAXAEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200945
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-51-1
Record name Azaleatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALEATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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